molecular formula C14H9FN2O2 B184654 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-95-9

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B184654
CAS No.: 133427-95-9
M. Wt: 256.23 g/mol
InChI Key: XTLKFWWBAZNJJT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group at position 2 and a carboxylic acid moiety at position 6. Its molecular formula is C₁₄H₁₀FN₂O₂, with a molecular weight of 266.25 g/mol (exact mass: 266.0696) . The compound’s CAS Registry Number is 133427-08-4, and it is commonly used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLKFWWBAZNJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial formation of a pyridinium salt through nucleophilic attack of 2-aminopyridine on phenacyl bromide. DBU facilitates deprotonation, leading to intramolecular cyclization and subsequent elimination of water and HBr to yield the imidazo[1,2-a]pyridine core. Key optimized parameters include:

  • Catalyst : DBU (1–50 mol%)

  • Solvent : Aqueous ethanol (1:1 v/v)

  • Temperature : Room temperature (25°C)

  • Reaction Time : 0.5–3 hours

A representative procedure for synthesizing 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (without the carboxylic acid group) achieved 79% yield under these conditions.

Table 1: Cyclocondensation Reaction Parameters for Imidazo[1,2-a]pyridine Core Synthesis

Substrate CombinationCatalyst Loading (mol% DBU)Time (h)Yield (%)
2-Aminopyridine + 4-Fluorophenacyl bromide500.579
2-Amino-5-methylpyridine + 4-Fluorophenacyl bromide4.761.570

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis route for 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves:

Step 1: Cyclocondensation

  • Reactants : 2-Amino-5-methylpyridine + 4-fluorophenacyl bromide

  • Catalyst : DBU (4.76 mol%)

  • Solvent : Aqueous ethanol

  • Product : 8-Methyl-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

  • Yield : 70%

Step 2: Oxidation

  • Reactant : 8-Methyl derivative

  • Oxidizing Agent : KMnO₄ (3 equiv) in 1M H₂SO₄

  • Conditions : Reflux at 100°C for 6 hours

  • Product : this compound

  • Yield : 75% (estimated)

Scalability and Industrial Considerations

The DBU-catalyzed method exhibits exceptional scalability, as demonstrated by multigram syntheses:

Table 2: Scale-Up Performance of Cyclocondensation Reaction

Scale (mmol)DBU Loading (mol%)Time (h)Yield (%)
251.00393
500.50490

Continuous flow systems could further enhance productivity, reducing reaction times to minutes while maintaining yields >90%.

Comparative Analysis of Synthetic Routes

Table 3: Evaluation of Preparation Methods

MethodAdvantagesLimitations
DBU-catalyzed cyclization- Room-temperature conditions- Requires post-oxidation step
- High atom economy (66–73%)- Limited substrate diversity
Ester hydrolysis- Mild reaction conditions- Requires ester precursor
- High functional group tolerance- Additional protection/deprotection steps

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[1,2-a]pyridine core undergoes oxidative modifications under controlled conditions:

  • Aerobic Oxidation : Copper(I)-catalyzed oxidative coupling with ketoxime acetates introduces aryl groups at the C3 position (Table 1) .
  • Peracid-Mediated Oxidation : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the imidazole ring, forming N-oxide derivatives .

Table 1 : Oxidation conditions and yields for C3-arylation

SubstrateReagents/ConditionsProduct YieldSource
Imidazo[1,2-a]pyridine[RhCp*Cl₂]₂ (3 mol%), Ag₂O, MeOH, 80°C75%
2-AminopyridineCuI, O₂, DMF, 120°C82%

Substitution Reactions

The fluorophenyl group and carboxylic acid moiety enable regioselective substitutions:

Electrophilic Aromatic Substitution

  • Iodination : Ultrasound-assisted iodination at C3 using NIS (N-iodosuccinimide) in DCM yields 3-iodo derivatives (87% efficiency) .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups at C8 .

Nucleophilic Substitution

  • Carboxylic Acid Activation : The -COOH group forms active esters (e.g., HOBt/EDCI) for amide couplings, enabling peptide-like derivatives :

Decarboxylation and Functional Group Transformations

The carboxylic acid group undergoes selective transformations:

Decarboxylative Cross-Coupling

Under rhodium catalysis, the -COOH group is replaced with aryl/heteroaryl groups via decarboxylative C–H activation :
C14H9FN2O2+Ar B OH 2 Rh C13H9FN2Ar+CO2\text{C}_{14}\text{H}_9\text{FN}_2\text{O}_2+\text{Ar B OH }_2\xrightarrow{\text{ Rh }}\text{C}_{13}\text{H}_9\text{FN}_2\text{Ar}+\text{CO}_2\uparrow

Esterification/Hydrolysis

  • Methyl Ester Formation : Treatment with SOCl₂/MeOH produces methyl esters (92% yield) .
  • Base Hydrolysis : LiOH in MeOH/H₂O regenerates the carboxylic acid from esters (quantitative) .

Fluorescent Probe Development

3-Iodo derivatives serve as intermediates for Suzuki-Miyaura couplings to create fluorescent tags .

Experimental Data from Representative Studies

Table 2 : Hydrolysis of methyl ester to carboxylic acid

Starting MaterialConditionsYield¹H NMR (δ, ppm)
Methyl ester derivative1M LiOH, MeOH/H₂O, RT, 90min95%7.60 (dd), 8.10 (s), 8.41 (d)

Table 3 : Iodination under ultrasound

ReagentTimeTemperatureYield
NIS, DCM, 40 kHz30 min25°C87%

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science. Controlled oxidation and substitution enable precise modifications, while decarboxylation expands access to structurally diverse analogs.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H9FN2O2
  • Molecular Weight : 256.23 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
  • CAS Number : 133427-95-9

The compound features a unique imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the fluorophenyl group enhances its pharmacological properties, making it an attractive candidate for drug design.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A specific study highlighted the compound's ability to modulate signaling pathways associated with cancer proliferation and survival .

Antimicrobial Properties

Another area of application is in antimicrobial research. The compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent investigations into neuroprotective effects suggest that imidazo[1,2-a]pyridine derivatives may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells under stress conditions .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to enhance yield and purity:

  • Condensation Reactions : Utilizing starting materials such as 4-fluorobenzaldehyde and imidazole derivatives.
  • Cyclization Methods : Employing cyclization techniques under acidic or basic conditions to form the imidazo[1,2-a]pyridine structure.

These methods not only facilitate the production of the target compound but also allow for the exploration of structural modifications that can enhance biological activity .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through apoptosis induction.
Antimicrobial EffectsShowed effectiveness against multiple bacterial strains with membrane-disrupting action.
NeuroprotectionIndicated potential protective effects in neuronal cells against oxidative stress.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

  • Molecular Formula : C₁₄H₁₀BrN₂O₂
  • Molecular Weight : 317.14 g/mol
  • Key Differences : Replacing fluorine with bromine increases molecular weight and lipophilicity (LogP ≈ 3.0 vs. 2.5 for the fluorinated analog). The bromine atom’s larger size and polarizability may alter π-π stacking interactions in biological targets .
  • Applications : Brominated analogs are often used in Suzuki-Miyaura cross-coupling reactions for further functionalization .

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

  • Molecular Formula : C₁₅H₁₂N₂O₂
  • Molecular Weight : 252.27 g/mol
  • Key Differences: The methyl group is electron-donating, reducing electronegativity and increasing LogP (3.01 vs. 2.5).

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

  • Molecular Formula : C₉H₅F₃N₂O₂
  • Molecular Weight : 230.15 g/mol
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects and higher metabolic stability. LogP increases to ~2.8, balancing hydrophobicity and polarity .

Substituent Variations at Position 6 or 8

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid

  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 241.04 g/mol
  • LogP decreases to ~1.5 due to reduced hydrophobicity .

8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 241.04 g/mol
  • Key Differences : Positional isomerism shifts the carboxylic acid group to position 2, which may disrupt hydrogen-bonding networks critical for target engagement .

Modifications to the Carboxylic Acid Group

Methyl 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate

  • Molecular Formula : C₁₅H₁₀ClFN₂O₂
  • Molecular Weight : 304.7 g/mol
  • Key Differences: Esterification of the carboxylic acid improves cell membrane permeability but requires hydrolysis for activation.

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

  • Molecular Formula : C₈H₇ClN₂O₂
  • Molecular Weight : 206.61 g/mol
  • Key Differences : The hydrochloride salt enhances aqueous solubility (up to 10 mg/mL in water), making it preferable for in vitro assays .

Biological Activity

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities. This compound, characterized by an imidazo[1,2-a]pyridine core with a fluorophenyl group and a carboxylic acid moiety, is being investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H9FN2O2
  • CAS Number : 133427-95-9

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal properties. For instance, they have been effective against various strains of bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, in vitro studies have reported IC50 values indicating its effectiveness in inhibiting cell proliferation in human cancer cells .
  • Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Although the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific biological targets that modulate cellular pathways involved in disease processes. This interaction may involve binding to enzymes or receptors relevant to the therapeutic effects observed.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of imidazo[1,2-a]pyridine derivatives. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances lipophilicity and stability, which may improve bioavailability and interaction with biological targets .
  • Carboxylic Acid Group : This functional group is essential for the compound's solubility and potential interactions with biological macromolecules.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study reported that imidazo[1,2-a]pyridine derivatives exhibited varying degrees of cytotoxicity against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of these derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Anti-inflammatory Studies : Research focusing on the anti-inflammatory properties revealed that certain derivatives effectively inhibited COX-2 activity, a key enzyme involved in inflammation. The IC50 values were comparable to established anti-inflammatory drugs .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget/Cell LineIC50 Value (µg/mL)Reference
AnticancerA549 (Lung Cancer)193.93
AntimicrobialS. aureus15.00
Anti-inflammatoryCOX-2 Inhibition0.04

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves a solid-phase approach starting with polymer-bound 2-aminonicotinate. Alpha-haloketones are reacted with the amino group to form imidazo[1,2-a]pyridine intermediates, followed by halogenation at the 3-position. For fluorophenyl derivatives, selective coupling of 4-fluorophenyl groups at the 2-position is critical. Key intermediates include halogenated imidazo[1,2-a]pyridine precursors and protected carboxylic acid derivatives . Multi-step methodologies may also employ amidation or esterification to stabilize the carboxylic acid moiety during synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly for verifying fluorophenyl substitution patterns and imidazo[1,2-a]pyridine ring formation. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For example, conflicting spectral data (e.g., unexpected shifts in ¹³C NMR) may require cross-validation with X-ray crystallography or computational modeling .

Q. How are impurities identified and controlled during synthesis?

  • Methodological Answer : Common impurities include unreacted alpha-haloketones, dehalogenated byproducts, or incomplete ring-closure intermediates. Reverse-phase HPLC with UV detection is used for impurity profiling. Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively removes polar/non-polar impurities. Process optimization (e.g., reaction temperature, solvent selection) minimizes side reactions .

Advanced Research Questions

Q. How can computational chemistry methods improve the design and optimization of synthesis pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, guiding solvent selection and catalyst design. For example, ICReDD’s reaction path search methods use computational models to narrow down optimal conditions (e.g., temperature, stoichiometry) before experimental trials. Machine learning algorithms analyze historical reaction data to predict yield outcomes or identify bottlenecks in multi-step syntheses .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, polymorphism, or unexpected regiochemistry. Advanced techniques include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents.
  • Dynamic NMR : Detects slow conformational exchanges in solution.
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra for comparison with experimental data .

Q. How can reaction yields and purity be optimized in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Statistically optimizes variables (e.g., catalyst loading, solvent ratio).
  • Flow Chemistry : Enhances reproducibility in halogenation steps by controlling residence time and temperature.
  • In-situ Monitoring : Raman spectroscopy tracks reaction progress in real time to avoid over-reaction or decomposition .

Q. What methodologies are used to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Diversification : Introduce substituents (e.g., trifluoromethyl, nitro) at the 3- or 5-position of the imidazo[1,2-a]pyridine core.
  • Bioisosteric Replacement : Replace the carboxylic acid group with amides or esters to modulate pharmacokinetic properties.
  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

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